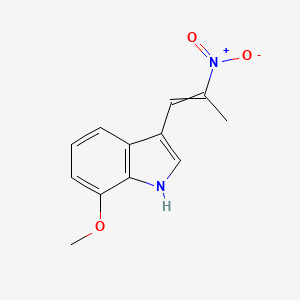
7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 7th position and a nitroprop-1-en-1-yl group at the 3rd position of the indole ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxyindole and 2-nitropropane.
Nitration: The nitration of 2-nitropropane is carried out using a nitrating agent such as nitric acid or a nitrate salt in the presence of a strong acid like sulfuric acid.
Condensation Reaction: The nitrated product is then subjected to a condensation reaction with 7-methoxyindole under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
7-Methoxyindole: Lacks the nitroprop-1-en-1-yl group, making it less reactive in certain chemical reactions.
3-(2-Nitroprop-1-en-1-yl)-1H-indole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
7-Methoxy-3-(2-nitroethyl)-1H-indole: Similar structure but with a nitroethyl group instead of a nitroprop-1-en-1-yl group, leading to different chemical and biological properties.
Uniqueness
7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole is unique due to the presence of both the methoxy and nitroprop-1-en-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
1022-04-4 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
7-methoxy-3-(2-nitroprop-1-enyl)-1H-indole |
InChI |
InChI=1S/C12H12N2O3/c1-8(14(15)16)6-9-7-13-12-10(9)4-3-5-11(12)17-2/h3-7,13H,1-2H3 |
InChI Key |
KBIUBHLOIZFKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CNC2=C1C=CC=C2OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


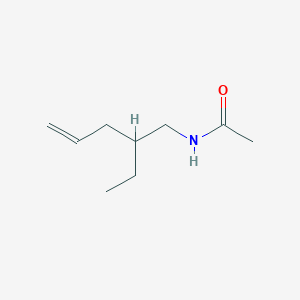


![2-Ethyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080789.png)


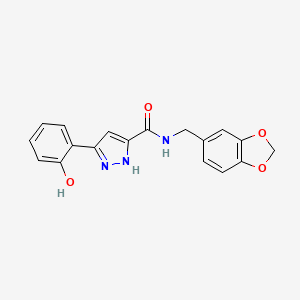
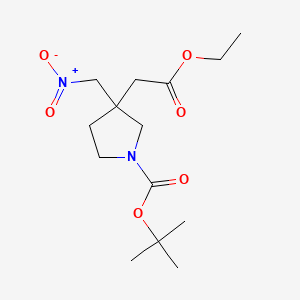
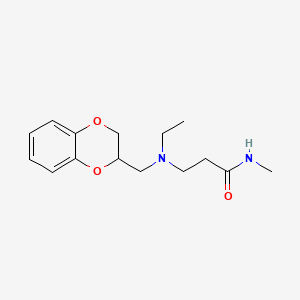
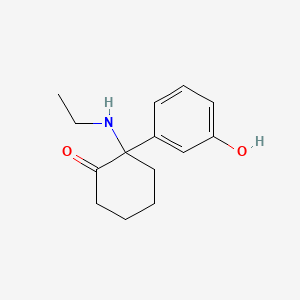
![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)

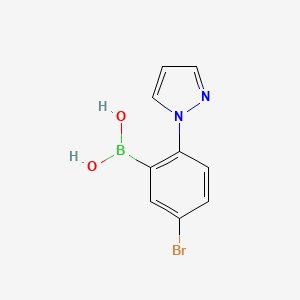
![[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate](/img/structure/B14080839.png)
